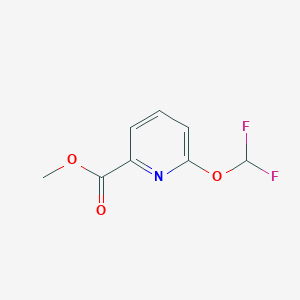

Methyl 6-(difluoromethoxy)picolinate

Description

Methyl 6-(difluoromethoxy)picolinate is a fluorinated picolinic acid derivative characterized by a difluoromethoxy substituent at the 6-position of the pyridine ring. This compound is of interest in medicinal chemistry and agrochemical research due to the electron-withdrawing and lipophilicity-enhancing properties of the difluoromethoxy group.

Properties

IUPAC Name |

methyl 6-(difluoromethoxy)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-13-7(12)5-3-2-4-6(11-5)14-8(9)10/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMNOUHMXFCJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 6-hydroxypicolinic acid with difluoromethyl ether in the presence of a base. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of Methyl 6-(difluoromethoxy)picolinate may involve more scalable methods, such as continuous flow chemistry. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(difluoromethoxy)picolinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 6-(difluoromethoxy)picolinate is a compound with significant potential in various scientific and pharmaceutical applications. This article provides a comprehensive overview of its applications, focusing on its role in medicinal chemistry, particularly as an agonist for the APJ receptor, and its implications in treating cardiovascular conditions.

Agonism of the APJ Receptor

One of the primary applications of this compound is its role as an agonist for the APJ receptor. The APJ receptor is involved in several physiological processes, including cardiovascular function and fluid homeostasis. Compounds that activate this receptor have been shown to improve contractility and ejection fraction in patients with chronic heart failure, particularly those with reduced ejection fraction and chronic diastolic heart failure .

Case Study: Cardiovascular Treatment

In clinical settings, compounds similar to this compound have been investigated for their efficacy in treating heart failure. For instance, studies have demonstrated that agonists of the APJ receptor can enhance cardiac function by promoting vasodilation and reducing cardiac workload. This therapeutic potential makes this compound a candidate for further development in cardiovascular therapies .

Potential in Other Therapeutic Areas

Beyond cardiovascular applications, there is emerging interest in the use of this compound in other therapeutic areas:

- Neurological Disorders : Preliminary research suggests that APJ receptor agonists may have neuroprotective effects, indicating potential applications in treating neurodegenerative diseases.

- Metabolic Disorders : Given the role of the APJ receptor in metabolic regulation, compounds like this compound may also be explored for their effects on obesity and diabetes management.

Mechanism of Action

The mechanism of action of Methyl 6-(difluoromethoxy)picolinate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

The following analysis compares Methyl 6-(difluoromethoxy)picolinate with key analogs based on substituent effects, synthetic methods, spectroscopic data, and functional properties.

Structural and Substituent Variations

Table 1: Substituent Effects and Key Properties

Notes:

- The difluoromethoxy group (-OCHF2) in this compound offers enhanced metabolic stability compared to methoxy (-OCH3) or hydroxy (-OH) groups due to fluorine’s resistance to oxidative degradation .

- Sulfonyl (-SO2) and phosphoryl (-PO(OEt)2) groups, as in , exhibit strong electron-withdrawing effects, which may enhance binding to enzymatic active sites.

Key Observations :

- High-yield syntheses (e.g., 90% for 17f ) often involve phosphoryl groups, suggesting efficient coupling reactions under acidic conditions.

Spectroscopic and Analytical Data

Table 3: Spectroscopic Comparisons

Analysis :

Biological Activity

Methyl 6-(difluoromethoxy)picolinate is a compound that has garnered attention for its potential biological activities, particularly in the modulation of various receptor systems. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a pyridine ring substituted with a difluoromethoxy group. The structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with biological systems, particularly its ability to act on specific receptors.

Research indicates that this compound acts primarily as a modulator of the apelin receptor (APJ receptor), which is involved in various physiological processes including cardiovascular regulation, fluid homeostasis, and metabolic functions. The apelin/APJ system plays a critical role in maintaining vascular homeostasis and regulating energy metabolism .

- Receptor Interaction : This compound has been shown to agonize the APJ receptor, potentially enhancing downstream G-protein signaling while inhibiting β-arrestin recruitment. Such modulation can influence multiple signaling pathways associated with cardiovascular health and metabolic regulation .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been studied in various contexts:

- Cardiovascular Effects : By modulating the APJ receptor, this compound may help in treating conditions associated with impaired cardiovascular function. Studies suggest that enhancing APJ signaling can lead to improved cardiac function and reduced myocardial hypertrophy .

- Metabolic Disorders : Given the role of apelin in energy metabolism, compounds like this compound could be explored for their potential in managing metabolic disorders such as obesity and diabetes .

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

- Study on APJ Modulation : A study demonstrated that compounds similar to this compound effectively modulate APJ receptor activity, showing promise for therapeutic applications in metabolic syndrome and heart failure .

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound. Results indicated significant improvements in parameters related to cardiac output and metabolic rate when administered at specific dosages .

- Comparative Analysis : A comparative study highlighted that this compound exhibited superior efficacy compared to other known APJ receptor agonists, suggesting its potential as a lead compound for drug development targeting cardiovascular and metabolic diseases .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.